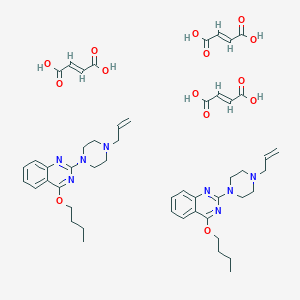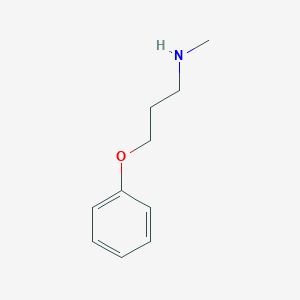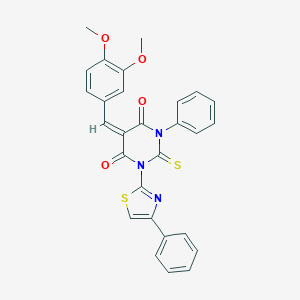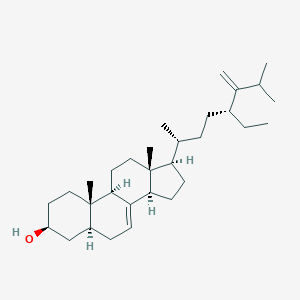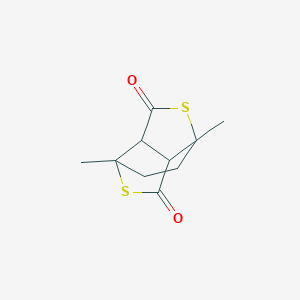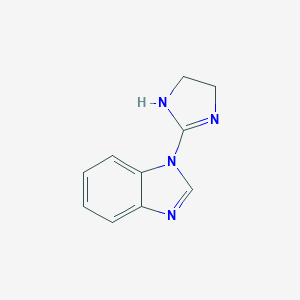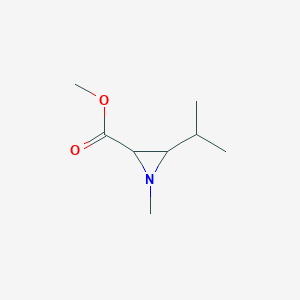
4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran, also known as ADMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADMB is a benzofuran derivative that is structurally similar to psilocin, a naturally occurring psychedelic compound found in some mushrooms. ADMB has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been explored in scientific research.
Mécanisme D'action
The mechanism of action of 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran is not fully understood, but it is believed to act as a partial agonist of serotonin receptors, particularly the 5-HT2A receptor. 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has also been shown to inhibit the growth of certain bacterial and fungal strains, although the exact mechanism of this action is still being studied.
Effets Biochimiques Et Physiologiques
4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been shown to have various biochemical and physiological effects, including the potential to induce psychedelic effects similar to those of psilocin. 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has also been shown to inhibit the growth of certain bacterial and fungal strains, although the exact mechanism of this action is still being studied. Additionally, 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been shown to have potential as a fluorescent probe for imaging biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran in lab experiments is its potential as a tool for studying the structure and function of serotonin receptors. 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran may also have potential as a fluorescent probe for imaging biological systems. However, one limitation of using 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran in lab experiments is its potential toxicity and the use of hazardous chemicals required for its synthesis.
Orientations Futures
There are several potential future directions for the study of 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran. One potential direction is the further investigation of its potential as a ligand for serotonin receptors, particularly the 5-HT2A receptor. Additionally, 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran may have potential as a tool for studying the structure and function of these receptors. Further research is also needed to fully understand the mechanism of action of 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran and its potential as a fluorescent probe for imaging biological systems. Lastly, the potential antibacterial and antifungal properties of 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran should be further explored.
Conclusion
In conclusion, 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been explored in scientific research. Further research is needed to fully understand the potential of 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran in various applications.
Méthodes De Synthèse
4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been synthesized using various methods, including the condensation of 2,3-dimethyl-1,4-benzoquinone with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2,3-dimethyl-1,4-benzoquinone with acetic anhydride and acetic acid in the presence of a catalyst. The synthesis of 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran requires careful handling due to its potential toxicity and the use of hazardous chemicals.
Applications De Recherche Scientifique
4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been used in scientific research for various applications, including its potential as a ligand for serotonin receptors, as well as its potential as a tool for studying the structure and function of these receptors. 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has also been studied for its potential as a fluorescent probe for imaging biological systems. Additionally, 4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been investigated for its antibacterial and antifungal properties.
Propriétés
Numéro CAS |
128753-86-6 |
|---|---|
Nom du produit |
4-Acetyl-2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran |
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
1-(2a,7b-dimethyldioxeto[3,4-b][1]benzofuran-4-yl)ethanone |
InChI |
InChI=1S/C12H12O4/c1-7(13)8-5-4-6-9-10(8)14-12(3)11(9,2)15-16-12/h4-6H,1-3H3 |
Clé InChI |
VPSOTEYZOPXZJE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C(=CC=C1)C3(C(O2)(OO3)C)C |
SMILES canonique |
CC(=O)C1=C2C(=CC=C1)C3(C(O2)(OO3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



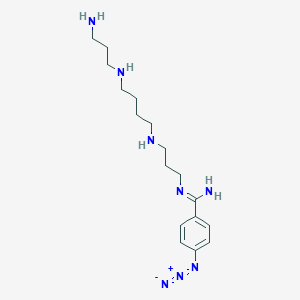
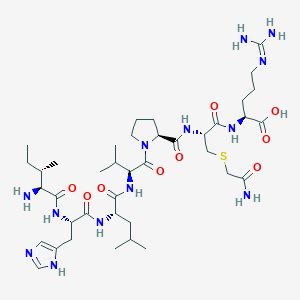
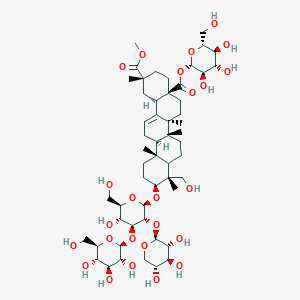
![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)
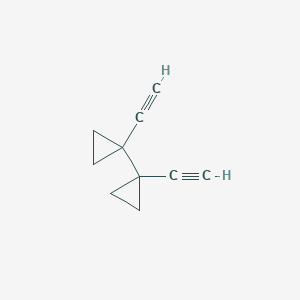
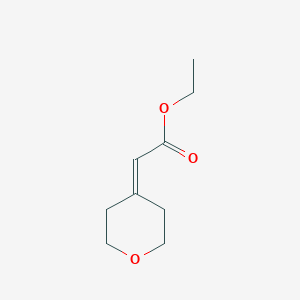
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)
